Monocrotaline is a pyrrolizidine alkaloid (PA) primarily found in the seeds of Crotalaria spectabilis [, , , ]. It is classified as a retronecine-type PA [] and is widely recognized for its selective pneumotoxic properties [, , , ].
Scientific Importance: Monocrotaline is a valuable tool in preclinical research, particularly in the field of pulmonary hypertension. It is used to induce pulmonary hypertension in animal models, allowing researchers to investigate the pathogenesis of the disease and evaluate potential therapeutic interventions [, , , , , , , , , , , , , , , , , , , , ].
Monocrotaline is classified as a pyrrolizidine alkaloid. It is predominantly sourced from the Crotalaria species, which are commonly found in tropical and subtropical regions. The compound is often studied for its effects on the cardiovascular system, particularly its role in inducing pulmonary hypertension in animal models.
The synthesis of monocrotaline typically involves several steps, with a focus on obtaining retronecine, its active metabolite. A common method includes:
For example, one synthesis route reported involved adding 0.69 g of potassium hydroxide to 2 g of monocrotaline in 10 mL of methanol, stirring at 100°C for 10 minutes, and then purifying the product to yield retronecine .
Monocrotaline has a complex molecular structure characterized by a pyrrolizidine ring system. Its molecular formula is , with a molecular weight of approximately 255.36 g/mol. The structure features an 11-membered ring containing nitrogen, which contributes to its biological activity.
Nuclear magnetic resonance (NMR) spectroscopy has been utilized to confirm the structure of synthesized monocrotaline derivatives, revealing consistent proton spectra that align with theoretical predictions .
Monocrotaline undergoes various chemical reactions that contribute to its biological effects:
Studies have shown that monocrotaline administration leads to significant alterations in vascular function and structure due to these chemical interactions .
The mechanism by which monocrotaline induces pulmonary hypertension involves several pathways:
In animal models treated with monocrotaline, significant increases in right ventricular systolic pressure have been observed, correlating with structural changes in pulmonary vasculature .
Monocrotaline exhibits several notable physical and chemical properties:
Quantitative assessments have demonstrated that monocrotaline's toxicity is dose-dependent, with higher doses correlating with increased severity of pulmonary hypertension in experimental models .
Monocrotaline serves as an important tool in scientific research:
The isolation of monocrotaline (MCT) in 1935 marked a pivotal turning point in cardiopulmonary research, though its significance as a disease modeling tool remained unrecognized for decades. This pyrrolizidine alkaloid, derived from Crotalaria spectabilis seeds, was initially studied primarily for its hepatotoxic properties until 1961 when researchers documented its unique capacity to induce pulmonary arteritis in rats [8]. The landmark observation by Kay and colleagues in 1967 demonstrated that a single subcutaneous MCT administration (60 mg/kg) consistently produced right ventricular hypertrophy and pulmonary vascular remodeling in Wistar rats – establishing the foundation for its use as a standardized PAH model [8]. This model gained rapid adoption due to its technical simplicity, reproducibility, and cost-effectiveness compared to surgical alternatives like pulmonary artery banding [9].
The molecular pathogenesis of MCT-induced PAH involves hepatic bioactivation to monocrotaline pyrrole (MCTP) via cytochrome P450 3A enzymes. This reactive metabolite forms covalent adducts with pulmonary endothelial cells within 24 hours of administration [1] [5]. Crucially, MCTP exhibits selective pneumotoxicity due to its trapping within pulmonary capillaries, where its biological half-life extends sufficiently to cause endothelial damage [8]. Early ultrastructural studies revealed that MCTP specifically targets pulmonary arterial endothelial cells, triggering fibrin deposition, platelet aggregation, and inflammatory cell infiltration – events preceding the characteristic vascular remodeling observed in human PAH [1] [5].
A breakthrough in understanding MCT's mechanism came in 2017 with the discovery of its binding to the extracellular calcium-sensing receptor (CaSR). Nuclear magnetic resonance studies demonstrated direct interaction between MCT and the CaSR extracellular domain, while cellular thermal shift assays confirmed target engagement in pulmonary arteries from MCT-treated rats [5]. This binding triggers CaSR-dependent calcium mobilization and initiates endothelial apoptosis. Genetic and pharmacological inhibition of CaSR dramatically attenuates MCT-induced PAH, establishing this receptor as the principal molecular target mediating MCT's pathogenic effects [5]. This mechanistic insight validated the biological relevance of the MCT model while providing new therapeutic targets for human PAH.
Table 1: Key Historical Milestones in Monocrotaline Research for PAH Modeling
Year | Discovery | Research Impact |
---|---|---|
1935 | Initial isolation and naming of monocrotaline | Identification of the toxic principle in Crotalaria spectabilis |
1961 | Documentation of MCT-induced pulmonary arteritis | First recognition of pulmonary vascular toxicity |
1967 | Standardization of PAH induction protocol | Established reproducible preclinical model of PAH |
1986 | Characterization of monocrotaline pyrrole kinetics | Explained selective pneumotoxicity mechanism |
2017 | Identification of CaSR as molecular target | Provided mechanism-based therapeutic targets |
The MCT model has served as a catalytic platform for evolving pathophysiological paradigms in PAH research, reflecting advances in understanding disease mechanisms. Initially conceptualized as a model of excessive vasoconstriction, early pharmacological interventions focused predominantly on vasodilatory agents [3] [6]. This perspective dominated until the 1990s, when histological examinations revealed progressive vascular remodeling characterized by medial hypertrophy, neointimal formation, and distal arterial muscularization – structural changes mirroring human PAH pathology [3]. This paradigm shift redirected research toward mechanisms underlying vascular cell proliferation and extracellular matrix alterations, positioning PAH as a proliferative vasculopathy rather than purely a disorder of vasomotor tone [6].
The "cancer-like paradigm" emerged in the early 2000s through observations of dysregulated cell cycle progression and apoptosis resistance in MCT-exposed pulmonary vascular cells. Investigations revealed monoclonal endothelial proliferation in plexiform-like lesions and metabolic reprogramming analogous to the Warburg effect observed in cancer cells [3] [6]. This conceptual framework stimulated exploration of antiproliferative agents and repurposing of oncology drugs for PAH treatment. The MCT model subsequently demonstrated matrix metalloproteinase (MMP) dysregulation, particularly increased MMP-2 and MMP-9 activity, contributing to vascular remodeling through elastin degradation and growth factor liberation [2]. These findings established MMPs as potential therapeutic targets and prognostic biomarkers in PAH.
Table 2: Evolution of Pathophysiological Paradigms in PAH Research Using the MCT Model
Era | Dominant Paradigm | Key MCT Model Contributions | Therapeutic Implications |
---|---|---|---|
1970s-1980s | Vasoconstriction-centric | Demonstrated acute vasoreactivity | Calcium channel blockers, prostacyclin |
1990s-2000s | Vascular remodeling | Identified medial hypertrophy and neointimal formation | Endothelin receptor antagonists, PDE5 inhibitors |
2000s-2010s | Cancer-like proliferation | Revealed apoptosis resistance and metabolic shift | Tyrosine kinase inhibitors |
2010s-Present | Neurohumoral-inflammatory axis | Characterized RAAS alterations and inflammatory mediators | RAAS modulators, anti-inflammatories |
The MCT model continues to evolve through integration with complementary techniques. Modern applications combine MCT administration with hemodynamic phenotyping, exercise testing, and advanced imaging to evaluate right ventricular-pulmonary arterial coupling efficiency. These methodological refinements enable more comprehensive assessment of therapeutic interventions, moving beyond simple pressure measurements to evaluate functional capacity and ventricular-vascular interactions [9]. Contemporary studies increasingly employ combination models, such as MCT with pneumonectomy or vascular endothelial growth factor receptor inhibition, to recapitulate the severe angioproliferative pathology observed in advanced human PAH [6]. These technical innovations ensure the continued relevance of MCT as a platform for probing PAH pathobiology and evaluating novel therapeutic strategies.
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4